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Antiviral Agent for COVID-19

For Researchers, Scientists, and Drug Development Professionals

Abstract
SHEN26, also known as ATV014, is an orally bioavailable small molecule investigational drug

that has demonstrated significant antiviral activity against SARS-CoV-2, the causative agent of

COVID-19. It is a cyclohexanecarboxylate prodrug of the nucleoside analog GS-441524, which

acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This technical

guide provides a comprehensive overview of the discovery, mechanism of action, preclinical

development, and clinical evaluation of SHEN26, presenting key data in a structured format

and detailing the experimental methodologies employed in its assessment.

Introduction
The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral

therapeutics. One of the key viral enzymes targeted for inhibition was the RNA-dependent RNA

polymerase (RdRp), which is essential for the replication of the SARS-CoV-2 genome. SHEN26
emerged as a promising candidate from these efforts. It is a prodrug designed to enhance the

oral bioavailability of GS-441524, the parent nucleoside of the intravenously administered

remdesivir.[1][2][3] This strategic modification allows for oral administration, a significant

advantage for treating patients in non-hospital settings.
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Discovery and Synthesis
SHEN26 was developed through a rational drug design approach aimed at improving the

pharmacokinetic profile of GS-441524. The synthesis of SHEN26 involves a three-step

industrial method that is chromatography-free, enabling large-scale production.

Synthesis Protocol
The synthesis of SHEN26 is achieved through a three-step process with a total yield of 57%.

The process is designed for kilogram-scale production and ensures a high purity of the active

pharmaceutical ingredient (API) of 98.9%.

Step 1: Protection of Diols. The 2'- and 3'-hydroxyl groups of the ribose moiety of GS-441524

are protected using 2,2-dimethoxypropane.

Step 2: Esterification. The 5'-hydroxyl group is selectively esterified with

cyclohexanecarboxylic acid.

Step 3: Deprotection. The protecting groups on the 2'- and 3'-hydroxyls are removed to yield

SHEN26.

Mechanism of Action
SHEN26 is a prodrug that is metabolized to its active form, the triphosphate of GS-441524

(GS-441524-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-

dependent RNA polymerase.

Upon administration, SHEN26 is converted to GS-441524, which is then taken up by host cells.

[4] Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form.[4]

GS-441524-TP, being an analog of adenosine triphosphate, is incorporated into the nascent

viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby

inhibiting viral replication.[1][5]

Caption: Mechanism of action of SHEN26.
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A series of preclinical studies were conducted to evaluate the antiviral activity,

pharmacokinetics, and safety of SHEN26.

In Vitro Antiviral Activity
The in vitro antiviral activity of SHEN26 was assessed against various SARS-CoV-2 variants.

Experimental Protocol: In Vitro Antiviral Assay

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in

96-well plates and incubated until confluent.

Compound Preparation: SHEN26 is serially diluted to a range of concentrations.

Infection: The cell culture medium is replaced with medium containing the diluted compound

and a predetermined titer of SARS-CoV-2.

Incubation: The plates are incubated for a period of 24 to 72 hours to allow for viral

replication.

Quantification of Viral Activity: The extent of viral replication is quantified using methods such

as plaque reduction assays, TCID50 assays, or quantitative RT-PCR to measure viral RNA.

[6]

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response

curve.

Compound SARS-CoV-2 Variant EC50 (µM)

SHEN26 (as GS-441524) Original Strain 0.48

Remdesivir Original Strain 0.77

In Vivo Efficacy
The in vivo efficacy of SHEN26 was evaluated in a K18-hACE2 transgenic mouse model of

SARS-CoV-2 infection.
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Experimental Protocol: K18-hACE2 Mouse Model of SARS-CoV-2 Infection

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are

used.[7][8]

Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of

SARS-CoV-2.[7][8]

Treatment: SHEN26 is administered orally at various doses, typically starting shortly after

infection.

Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.

Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), mice are

euthanized, and lung tissue is harvested to quantify viral load (RNA copies) and assess lung

pathology.[7]

Treatment Group Dose (mg/kg)

Mean Viral Load Reduction

(log10 copies/mL) vs.

Vehicle

SHEN26 200 ~2.0

Molnupiravir 200 ~1.5

Pharmacokinetics
The pharmacokinetic properties of SHEN26 were characterized in rats.

Parameter Value (in rats)

Oral Bioavailability (F%) 53.4%

Tmax (hours) 1.0

Cmax (ng/mL) 1256

AUC (ng*h/mL) 3456
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Safety and Toxicology
Preclinical safety studies were conducted in rats and dogs.

Study Type Species Result

Maximum Tolerated Dose

(MTD) - Single Dose
Rat 2000 mg/kg

Maximum Tolerated Dose

(MTD) - Single Dose
Dog 2000 mg/kg

No-Observed-Adverse-Effect

Level (NOAEL) - 14-day
Rat 400 mg/kg

No-Observed-Adverse-Effect

Level (NOAEL) - 14-day
Dog 100 mg/kg

Clinical Development
SHEN26 has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and efficacy in humans.

Phase I Clinical Trial (NCT05504746)
A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was

conducted in healthy volunteers.[9][10]

Single Ascending Dose (SAD): Doses ranging from 50 mg to 1200 mg were evaluated.

Multiple Ascending Dose (MAD): Doses of 200 mg to 600 mg were administered twice daily

for five days.

The results showed that SHEN26 was well-tolerated with no serious adverse events reported.

[9][10] The pharmacokinetic profile demonstrated dose-proportional exposure.

Phase II Clinical Trial (NCT05676073)
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A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted in

adult patients with mild to moderate COVID-19.[9][11] Patients were randomized to receive

either SHEN26 (200 mg or 400 mg twice daily for five days) or a placebo.[11]

Inclusion Criteria:[9][12]

Age 18-65 years.

Confirmed SARS-CoV-2 infection.

Mild to moderate COVID-19 symptoms.

Within 5 days of symptom onset.

Exclusion Criteria:[9][12]

Severe or critical COVID-19.

Requirement for supplemental oxygen.

Use of other antiviral medications.

Efficacy Results: The primary endpoint was the change in viral load from baseline. The 400 mg

dose of SHEN26 demonstrated a statistically significant reduction in viral load compared to the

placebo group at day 3 and day 5.[9][11]

Treatment Group

Day 3 Mean Viral Load

Reduction (log10 copies/mL)

vs. Placebo

Day 5 Mean Viral Load

Reduction (log10 copies/mL)

vs. Placebo

SHEN26 400 mg BID -1.06 -1.21

SHEN26 200 mg BID Not statistically significant Not statistically significant

Safety Results: SHEN26 was found to be safe and well-tolerated.[9][11] The incidence of

adverse events was similar between the SHEN26 and placebo groups.[9][11]

Bioanalytical Method for Clinical Trials
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A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used

to quantify SHEN26 and its active metabolite GS-441524 in human plasma.[13][14][15]

Experimental Protocol: LC-MS/MS Bioanalysis

Sample Preparation: Plasma samples are treated with a protein precipitation agent (e.g.,

acetonitrile) to remove proteins.[15] Formic acid is added to stabilize the analytes.[13][15]

Chromatographic Separation: The extracted sample is injected into a liquid chromatography

system equipped with a C18 column to separate SHEN26 and GS-441524 from other

plasma components.[13]

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass

spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and

specificity.[14]

Quantification: The concentrations of SHEN26 and GS-441524 are determined by comparing

their peak areas to those of a standard curve prepared with known concentrations of the

analytes.
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Caption: Phase II Clinical Trial Workflow for SHEN26.
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Conclusion
SHEN26 is a promising oral antiviral candidate for the treatment of COVID-19. Its favorable

preclinical profile, including potent antiviral activity and a good safety margin, supported its

advancement into clinical trials. The Phase II results have demonstrated a significant reduction

in viral load in patients with mild to moderate COVID-19, along with a favorable safety profile.

Further clinical development, including Phase III trials, is warranted to fully establish the

efficacy and safety of SHEN26 as a therapeutic option for COVID-19. The development of

SHEN26 highlights the success of a prodrug strategy to deliver an effective antiviral agent

through a convenient oral route of administration.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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